N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-15(2)16-10-12-18(13-11-16)21-14-27-23(24-21)25-22(26)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQLQIIYGSSZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction is the most widely employed method for thiazole ring formation. For this compound, the protocol involves:
Reagents :
- α-Bromo-4-isopropylacetophenone : Synthesized via bromination of 4-isopropylacetophenone using bromine in acetic acid.
- Thiourea : Reacts with the α-bromo ketone to form the thiazole ring.
Procedure :
- Dissolve α-bromo-4-isopropylacetophenone (1 eq) and thiourea (1.2 eq) in ethanol.
- Reflux at 80°C for 6–8 hours.
- Cool the mixture, precipitate the product with ice water, and isolate via filtration.
Key Data :
Alternative Thiazole Formation Strategies
Gewald Reaction : Limited applicability due to the requirement for α-cyanoketones, which are challenging to derivatize with bulky aryl groups like 4-isopropylphenyl.
Cyclization of Thioamides : Requires pre-functionalized thioamide intermediates, adding synthetic steps without significant yield improvements.
Synthesis of 1-Naphthoyl Chloride
Chlorination of 1-Naphthoic Acid
Reagents :
- 1-Naphthoic acid : Commercially available or synthesized via oxidation of 1-methylnaphthalene.
- Thionyl chloride (SOCl$$_2$$) : Acts as both solvent and chlorinating agent.
Procedure :
- Suspend 1-naphthoic acid (1 eq) in excess SOCl$$_2$$.
- Reflux at 70°C for 3 hours.
- Remove excess SOCl$$_2$$ under reduced pressure to obtain 1-naphthoyl chloride.
Key Data :
Amide Bond Formation
Schotten-Baumann Reaction
Reagents :
- 4-(4-Isopropylphenyl)thiazol-2-amine (1 eq).
- 1-Naphthoyl chloride (1.2 eq).
- Aqueous NaOH : Maintains basic conditions.
Procedure :
- Dissolve the thiazole amine in dichloromethane (DCM).
- Add 1-naphthoyl chloride dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Wash with 5% NaOH solution, dry over Na$$2$$SO$$4$$, and concentrate.
Key Data :
- Yield: 60–65%.
- Limitations: Moderate yields due to partial hydrolysis of the acid chloride.
Coupling Reagent-Mediated Synthesis
Reagents :
- 1-Naphthoic acid (1 eq).
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) (1.5 eq).
- Hydroxybenzotriazole (HOBt) (1.5 eq).
Procedure :
- Activate 1-naphthoic acid with EDCl/HOBt in DMF for 1 hour.
- Add 4-(4-isopropylphenyl)thiazol-2-amine and stir at 25°C for 24 hours.
- Purify via column chromatography (hexane/EtOAc 3:1).
Key Data :
- Yield: 75–80%.
- Advantages: Superior yields and minimized side reactions compared to Schotten-Baumann.
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 8.45 (d, J = 8.0 Hz, 1H, naphthyl-H), 8.25 (d, J = 7.6 Hz, 1H, naphthyl-H), 7.95–7.45 (m, 6H, naphthyl-H), 7.38 (d, J = 8.4 Hz, 2H, aryl-H), 7.22 (d, J = 8.4 Hz, 2H, aryl-H), 6.88 (s, 1H, thiazole-H), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH$$3$$)$$2$$), 1.28 (d, J = 6.8 Hz, 6H, CH(CH$$3$$)$$_2$$).
- $$ ^{13}C $$ NMR (100 MHz, CDCl$$3$$): δ 170.2 (C=O), 163.8 (thiazole-C2), 151.2 (naphthyl-C), 134.5–125.8 (aryl-C), 34.1 (CH(CH$$3$$)$$2$$), 23.9 (CH(CH$$3$$)$$_2$$).
- HRMS : Calculated for C$${23}$$H$${20}$$N$$_2$$OS [M+H]$$^+$$: 385.1345; Found: 385.1348.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Schotten-Baumann | 60–65 | 90 | 12 | High |
| EDCl/HOBt Coupling | 75–80 | 98 | 24 | Moderate |
| Microwave-Assisted | 85 | 99 | 2 | Low |
Table 1. Performance metrics of amide bond formation strategies.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the substituents introduced.
Scientific Research Applications
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | 4-Isopropylbenzaldehyde, Thiosemicarbazide |
| 2 | Cyclization | Thiosemicarbazone |
| 3 | Acylation | Thiazole derivative, 1-Naphthoyl chloride |
Scientific Research Applications
The compound has been investigated for its potential in several areas:
Antibacterial Activity
Research indicates that N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide exhibits promising antibacterial properties. In studies involving various bacterial strains, it has shown significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is enhanced when used in conjunction with cell-penetrating peptides, suggesting a synergistic effect that could lead to new therapeutic strategies against resistant bacterial infections .
Antifungal Properties
Similar to its antibacterial effects, this compound has also been evaluated for antifungal activity. It has demonstrated efficacy against various fungal strains, making it a candidate for further development as an antifungal agent. The mechanism of action may involve disruption of fungal cell wall synthesis or interference with essential metabolic pathways .
Anti-inflammatory and Antitumor Activities
The compound's structural characteristics allow it to interact with multiple biological targets, potentially modulating inflammatory responses and exhibiting antitumor effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and could be effective in treating conditions like rheumatoid arthritis and certain cancers .
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Antibacterial Activity : A recent investigation reported that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations. The study utilized a checkerboard assay to determine the fractional inhibitory concentration index, demonstrating its potential as an antimicrobial agent when combined with other therapeutic agents .
- Antifungal Evaluation : Another study assessed the antifungal properties of this compound against Candida albicans and Aspergillus niger, showing promising results that warrant further exploration into its mechanisms of action and potential applications in antifungal therapy .
Mechanism of Action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Analogues in High-Throughput Screening (HTS)
highlights N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (4), a compound selected via Tanimoto score-based structural similarity to known actives . Key differences from the target compound include:
- Core structure : A thiazolo-pyridine ring vs. a simple thiazole.
- Substituent position : The naphthamide group is attached to a phenyl ring at position 3 of the thiazolo-pyridine, whereas the target compound has a naphthamide directly linked to position 2 of the thiazole.
Thiazole-Benzamide/Naphthamide Derivatives
and describe thiazole-amide compounds with varying substituents and bioactivities:
Key Observations :
- The 4-isopropylphenyl group may increase lipophilicity (logP) relative to electron-withdrawing substituents (e.g., chloro, nitro) or polar groups (e.g., morpholinomethyl), affecting membrane permeability .
Triazole-Naphthalene Analogues
and describe triazole-acetamide derivatives with naphthalene moieties, such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) . While structurally distinct (triazole vs. thiazole core), these compounds share the naphthalene group, which contributes to:
Bioactive Thiazole Derivatives with Piperazine/Amine Substituents
highlights thiazole-piperazine hybrids (e.g., compounds 13–18) with substituents like 4-methoxyphenyl or 4-chlorophenyl . For example:
- Compound 18 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide) has a molecular weight of 438.54 g/mol and a melting point of 302–303°C.
- Comparison with Target Compound : The target’s isopropyl group is less polar than methoxy or chloro substituents, which may reduce solubility but improve membrane penetration.
Cardioprotective Thiazole-Hydrazine Derivatives
reports N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , which outperformed Levocarnitine in reducing hypoxic muscle contraction . This suggests that substituents on the thiazole ring (e.g., methoxy vs. isopropyl) can significantly modulate biological efficacy.
Biological Activity
N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring, an isopropylphenyl group, and a naphthamide moiety, which contribute to its pharmacological properties.
The compound exhibits multiple mechanisms of action:
- Inhibition of Cell Proliferation : this compound has shown significant inhibitory effects on various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Targeting Specific Kinases : Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The docking studies indicate a strong binding affinity to the active site of CDK2, leading to reduced tumor cell viability .
Biological Activity Data
The following table summarizes the in vitro biological activity of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.119 ± 0.007 | Induces apoptosis and G1 arrest |
| HepG2 | 0.081 ± 0.004 | Inhibits proliferation |
| HCT-116 | 0.057 ± 0.003 | Alters cell cycle dynamics |
These results indicate that the compound is particularly potent against HCT-116 cells, where it significantly alters DNA content and induces apoptosis .
Case Study 1: Anti-Cancer Activity
A study evaluated the effects of this compound on HCT-116 colon cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with a notable increase in early and late apoptotic cells compared to controls. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .
Case Study 2: Metabolic Regulation
In another investigation, the compound was tested for its ability to activate GPR40 receptors, which play a role in insulin secretion and glucose metabolism. The findings suggested that this compound effectively enhances glucose-responsive insulin secretion, making it a potential candidate for diabetes management .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity towards non-cancerous cell lines at therapeutic concentrations, suggesting a good safety profile for potential clinical applications .
Q & A
Q. What synthetic protocols are commonly used for preparing N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide?
The synthesis typically involves multi-step reactions, including cyclocondensation and amide coupling. For example, thiazole ring formation may employ 1,3-dipolar cycloaddition between substituted alkyne and azide precursors under Cu(OAc)₂ catalysis in a solvent system like tert-BuOH/H₂O (3:1) . Subsequent amidation reactions (e.g., coupling 1-naphthoic acid derivatives with the thiazole intermediate) require activating agents such as EDCI/HOBt in dichloromethane. Purification via recrystallization (ethanol) or column chromatography is critical for isolating the final compound .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.6 ppm, thiazole C-2 resonance near δ 165 ppm) .
- IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch of amide) and ~1250 cm⁻¹ (C-O/C-S bonds) .
- Mass spectrometry (HRMS) : To confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How do reaction conditions (solvent, temperature) influence thiazole ring formation?
Optimal cyclization occurs at room temperature in polar aprotic solvents (e.g., DMF or tert-BuOH/H₂O mixtures), which stabilize intermediates and enhance regioselectivity . Elevated temperatures (>60°C) may promote side reactions, while acidic/basic conditions can alter protonation states of reactive intermediates .
Advanced Research Questions
Q. How can synthetic yields be optimized for industrial-scale production?
High-throughput screening of catalysts (e.g., Cu(I) vs. Cu(II)) and solvent ratios improves efficiency. For example, replacing Cu(OAc)₂ with CuI in DMF increases yields by 15–20% in analogous thiazole syntheses . Continuous-flow reactors reduce reaction times and enhance purity by minimizing byproduct formation .
Q. How should conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Contradictions often arise from impurities or tautomeric forms. Strategies include:
- 2D NMR (COSY, HSQC) : To confirm connectivity and distinguish regioisomers .
- Reaction monitoring : Use TLC or LC-MS to track intermediate formation and identify side products .
- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values for validation .
Q. What experimental designs are recommended for assessing biological activity (e.g., kinase inhibition)?
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values against target kinases (e.g., BRAF V600E) .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with reference drugs like imatinib .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with biological targets .
Q. How can stability under physiological conditions be evaluated?
Conduct accelerated degradation studies:
- pH stability : Incubate the compound in buffers (pH 2–9) and monitor decomposition via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Expose to UV-Vis light and track photodegradation products .
Q. What methods are effective for identifying polymorphs or cocrystals?
- X-ray powder diffraction (XRPD) : Distinguish polymorphic forms by unique diffraction patterns .
- Thermogravimetric analysis (TGA) : Detect solvates/hydrates via weight loss profiles .
- Hot-stage microscopy : Observe phase transitions under controlled temperature .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modified isopropyl or naphthamide groups and compare bioactivity .
- Molecular docking : Predict binding modes with target proteins (e.g., COX-1/2) using AutoDock Vina .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity data .
Q. What strategies are used to track metabolic pathways in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
